
(4R,5S)-5-methyl-4-propan-2-yl-1,3-dioxan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,5S)-5-methyl-4-propan-2-yl-1,3-dioxan-2-one is a chiral compound with a unique structure that includes a dioxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-5-methyl-4-propan-2-yl-1,3-dioxan-2-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable diol with a carbonyl compound under acidic conditions to form the dioxane ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure liquid chromatography (HPLC) is common for the purification of the final product to ensure high enantiomeric purity.
化学反応の分析
Types of Reactions
(4R,5S)-5-methyl-4-propan-2-yl-1,3-dioxan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbon atoms adjacent to the oxygen atoms in the dioxane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
(4R,5S)-5-methyl-4-propan-2-yl-1,3-dioxan-2-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (4R,5S)-5-methyl-4-propan-2-yl-1,3-dioxan-2-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone: Another chiral compound with a similar structure but different functional groups.
(4R,5S)-5-tert-butyl-2-methyl-4-propyloctane: Shares the chiral centers but has a different overall structure.
Uniqueness
(4R,5S)-5-methyl-4-propan-2-yl-1,3-dioxan-2-one is unique due to its specific dioxane ring structure and the presence of both methyl and isopropyl groups
特性
分子式 |
C8H14O3 |
|---|---|
分子量 |
158.19 g/mol |
IUPAC名 |
(4R,5S)-5-methyl-4-propan-2-yl-1,3-dioxan-2-one |
InChI |
InChI=1S/C8H14O3/c1-5(2)7-6(3)4-10-8(9)11-7/h5-7H,4H2,1-3H3/t6-,7+/m0/s1 |
InChIキー |
NKAUVUZBQWBQAU-NKWVEPMBSA-N |
異性体SMILES |
C[C@H]1COC(=O)O[C@@H]1C(C)C |
正規SMILES |
CC1COC(=O)OC1C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


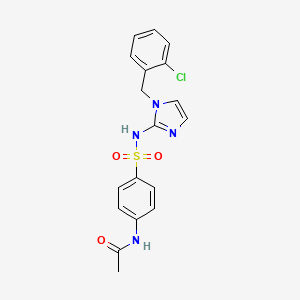
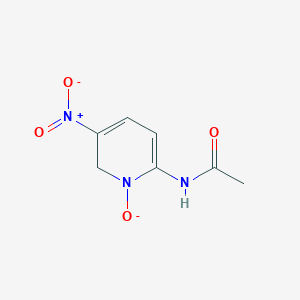
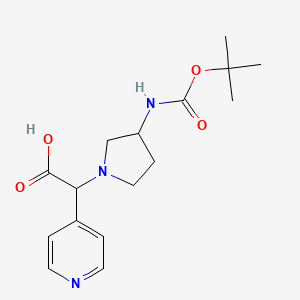
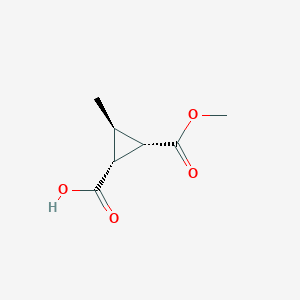
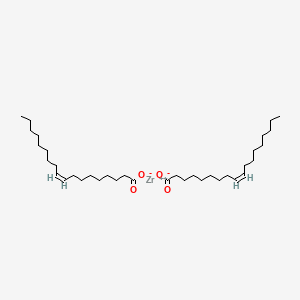
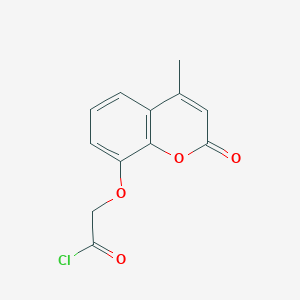
![2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt](/img/structure/B13794683.png)
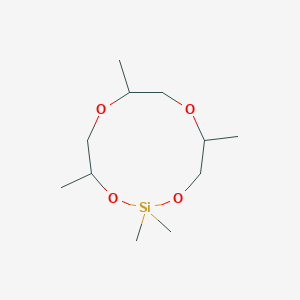
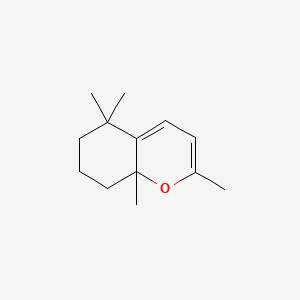
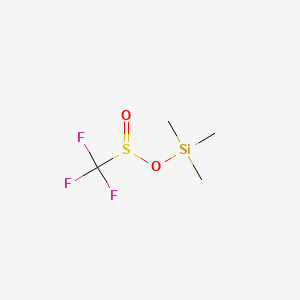
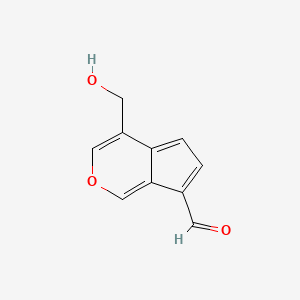

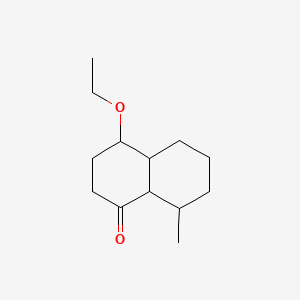
![2-[(2Z)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]propanedinitrile](/img/structure/B13794729.png)
